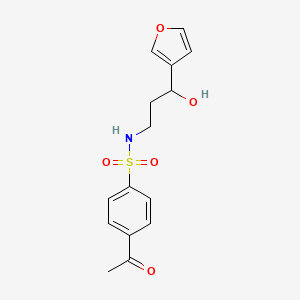

4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-11(17)12-2-4-14(5-3-12)22(19,20)16-8-6-15(18)13-7-9-21-10-13/h2-5,7,9-10,15-16,18H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSQCPHCMYYXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

Introduction of the hydroxypropyl group: The hydroxypropyl group is introduced via nucleophilic substitution or addition reactions.

Acetylation: The acetyl group is added using acetyl chloride or acetic anhydride under acidic or basic conditions.

Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide serves as a versatile building block in organic synthesis. Its sulfonamide group allows for various substitution reactions, making it useful for creating more complex molecules.

2. Coordination Chemistry:

The compound is also utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be exploited in catalysis and materials science.

Biological Applications

1. Enzyme Inhibition:

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs). These enzymes are crucial for tumor survival under hypoxic conditions, making the compound a potential candidate for cancer therapy .

2. Biochemical Probes:

The compound is investigated as a biochemical probe in various assays, helping to elucidate enzyme mechanisms and interactions at the molecular level. Its structural features enhance its binding affinity to specific active sites on enzymes, which is essential for probing biological pathways.

Medicinal Applications

1. Therapeutic Potential:

Due to its unique chemical structure, this compound has been explored for therapeutic applications. Preliminary studies suggest it may possess anti-cancer properties, particularly against solid tumors by inhibiting tumor-associated carbonic anhydrases .

2. Drug Development:

The compound is being evaluated in drug development pipelines, where its ability to inhibit specific enzymes could lead to new treatments for diseases such as cancer and other metabolic disorders .

Industrial Applications

1. Material Science:

In the industrial sector, this compound is utilized in the synthesis of new materials. Its properties can be harnessed to develop polymers and other materials with enhanced functionalities .

2. Intermediate Synthesis:

The compound serves as an intermediate in the production of other complex molecules, facilitating the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Alternatively, it may modulate signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This compound is characterized by a furan ring and a hydroxypropyl linker, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₇N₁O₅S

- Molecular Weight : 323.4 g/mol

- CAS Number : 1428350-81-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The furan ring structure may also enhance binding affinity due to π-π interactions with aromatic residues in target proteins.

Antimicrobial Activity

Research indicates that sulfonamides generally exhibit antimicrobial properties. The specific compound, this compound, has been evaluated for its effectiveness against several bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

Sulfonamides are often explored for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in inflammatory diseases.

Case Study: Inhibition of TNF-α Production

A study conducted on RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a significant reduction in TNF-α levels, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 10.0 |

These results indicate that this compound could be a promising candidate for further development as an anticancer agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs, revealing that modifications to the furan ring and sulfonamide group can significantly impact biological activity.

Quantum Mechanical Studies

Quantum mechanical calculations have been performed to understand the electronic properties of the compound, which correlate with its biological activity. These studies provide insights into the HOMO-LUMO gap, indicating potential reactivity and stability in biological systems.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 4-acetyl-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide?

The compound is typically synthesized via a multi-step process involving sulfonylation and nucleophilic substitution. For example:

- Step 1 : React 4-acetylbenzenesulfonyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts.

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity using HPLC (≥98%) .

- Characterization : Confirm structure via H/C NMR, IR (to detect sulfonamide S=O stretches at ~1350–1150 cm), and mass spectrometry .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR to resolve aromatic protons (δ 7.5–8.0 ppm) and furan/flexible hydroxypropyl chain protons (δ 6.3–4.0 ppm). C NMR identifies carbonyl (δ ~200 ppm) and sulfonamide carbons (δ ~140 ppm) .

- IR Spectroscopy : Detect sulfonamide S=O (asymmetric/symmetric stretches) and acetyl C=O (~1680 cm) .

- UV-Vis : λmax ~255 nm (attributed to the acetylphenyl and furan chromophores) .

Q. What are the recommended storage conditions to ensure compound stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies indicate a shelf life of ≥5 years under these conditions. Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Replace dichloromethane with DMF to enhance solubility of intermediates, reducing side-product formation .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics, reducing reaction time from 24h to 6h .

- Workup Optimization : Implement aqueous extraction with 1M HCl to remove unreacted amine, followed by NaHCO washing to eliminate residual acid .

Q. What computational strategies model this compound’s interactions with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with enzymes (e.g., carbonic anhydrase), leveraging the sulfonamide moiety’s known zinc-binding capability .

- MD Simulations : Simulate furan ring flexibility and hydroxypropyl hydration dynamics in GROMACS, using CHARMM36 force fields .

Q. How can degradation pathways be analyzed under stress conditions?

- Forced Degradation : Expose the compound to 0.1M NaOH (40°C, 24h) to induce hydrolysis. Analyze degradation products via LC-MS (ESI+ mode) and compare fragmentation patterns to reference standards .

- Oxidative Stability : Use HO (3% v/v) to simulate oxidative stress; monitor acetyl group oxidation to carboxylic acid derivatives via IR (loss of C=O peak at 1680 cm) .

Q. What experimental designs study metal complexation behavior?

- Titration Studies : Add incremental Cu(II) or Zn(II) acetate to a DMSO solution of the compound. Monitor complexation via UV-Vis (shift in λmax) and conductometric titration .

- X-ray Crystallography : Co-crystallize with ZnCl to resolve metal coordination geometry (e.g., tetrahedral vs. octahedral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.